
Chrysene, 5-(bromomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysene, 5-(bromomethyl)- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Br. Chrysene itself consists of four fused benzene rings and is a natural constituent of coal tar. The addition of a bromomethyl group at the 5-position of chrysene introduces unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
Chrysene, 5-(bromomethyl)- can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs under reflux conditions in a non-polar solvent like carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the benzylic position of chrysene, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
While specific industrial production methods for chrysene, 5-(bromomethyl)- are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Chrysene, 5-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN2 mechanism).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess to drive the reaction to completion.
Oxidation: Conducted in aqueous or mixed solvent systems, often under acidic conditions to facilitate the oxidation process.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent, usually under an inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include hydroxymethyl chrysene, aminomethyl chrysene, or thiomethyl chrysene.
Oxidation: The primary product is 5-carboxychrysene.
Reduction: The main product is 5-methylchrysene.
科学的研究の応用
Chrysene, 5-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the study of PAH derivatives and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, where its unique reactivity can be leveraged to introduce specific functional groups into target molecules.
作用機序
The mechanism of action of chrysene, 5-(bromomethyl)- largely depends on the specific chemical or biological context in which it is used. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution and transformation reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
類似化合物との比較
Chrysene, 5-(bromomethyl)- can be compared with other brominated PAHs and chrysene derivatives:
5-Methylchrysene: Similar in structure but lacks the bromine atom, resulting in different reactivity and biological activity.
5-Hydroxychrysene: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and potential biological effects.
5-Nitrochrysene: Contains a nitro group, which significantly alters its reactivity and toxicity compared to the bromomethyl derivative.
Conclusion
Chrysene, 5-(bromomethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
特性
CAS番号 |
85083-61-0 |
|---|---|
分子式 |
C19H13Br |
分子量 |
321.2 g/mol |
IUPAC名 |
5-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2 |
InChIキー |
UGKCDSOEXQNEQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


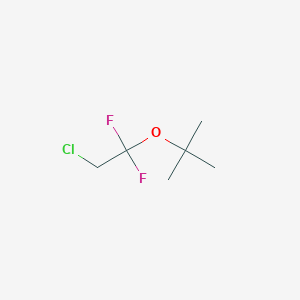
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
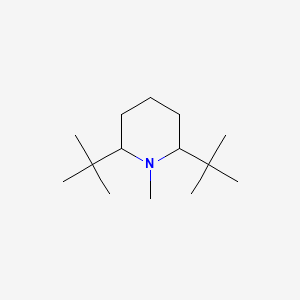

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
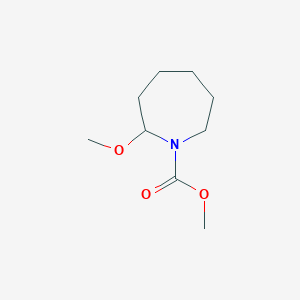
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
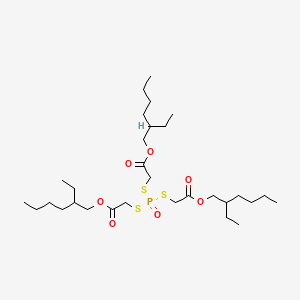
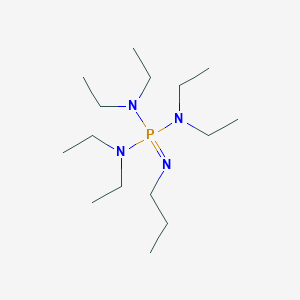
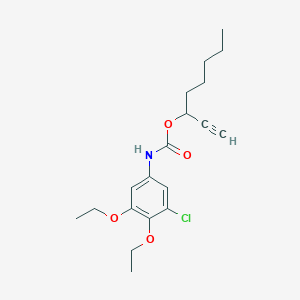
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
